molecular formula C19H16N2O4 B2544155 methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852369-33-6

methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No.: B2544155
CAS No.: 852369-33-6
M. Wt: 336.347
InChI Key: IIYNIZWQAGCABT-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and an amide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Scientific Research Applications

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then acylated with an appropriate acyl chloride to introduce the amide linkage. Finally, esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the ester group can produce the corresponding alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to its combination of an indole moiety, an amide linkage, and a benzoate ester. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-16(14-5-3-4-6-15(14)20-11)17(22)18(23)21-13-9-7-12(8-10-13)19(24)25-2/h3-10,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYNIZWQAGCABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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